beta-D-Glucopyranosiduronic acid, (16alpha,17beta)-16,17-dihydroxyestra-1,3,5(10)-trien-3-yl, sodium salt (1:1)
Description
Contextualization of Estrogen Conjugates within Endogenous Metabolomic Systems
Estrogens, a class of steroid hormones, play pivotal roles in a multitude of physiological processes. nih.govnih.gov Their biological activity is tightly regulated by their synthesis, metabolism, and elimination. A key phase in the metabolic processing of estrogens is conjugation, which primarily involves sulfation and glucuronidation. wikipedia.orgoup.comnih.gov This biochemical modification, catalyzed by enzymes such as uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) found predominantly in the liver, attaches a glucuronic acid molecule to the estrogen. nih.govontosight.aiontosight.ai The process of glucuronidation significantly increases the water solubility of lipophilic estrogens, rendering them less biologically active and facilitating their excretion from the body. oup.comontosight.ainih.gov These conjugated forms, including sulfates and glucuronides, are the most plentiful estrogen conjugates found in circulation. nih.gov
Significance of Glucuronidated Estrogens in Physiological Processes
Glucuronidated estrogens are central to the body's ability to manage and eliminate hormonal compounds. The increased polarity of estrogen glucuronides allows them to be readily dissolved in blood and excreted through urine and bile. oup.comnih.gov During pregnancy, in particular, the production of estriol (B74026) by the placenta rises dramatically, leading to very high concentrations of its conjugated metabolites, like estriol glucuronide, in the maternal circulation and urine. wikipedia.orgontosight.ai In fact, 90 to 95% of estriol in the maternal circulation exists in conjugated forms. wikipedia.org
An important aspect of their physiological journey is enterohepatic circulation. Estrogen glucuronides excreted in bile can be acted upon by β-glucuronidase enzymes produced by gut microbiota. nih.govwikipedia.org This enzymatic action can cleave the glucuronic acid moiety, liberating the free, biologically active estrogen, which can then be reabsorbed into circulation. nih.gov This process effectively creates a reservoir, extending the physiological presence of active estrogens. wikipedia.org While estrogen glucuronides themselves have significantly lower potency in activating estrogen receptors compared to their free forms, their ability to be converted back to active estrogens in specific tissues that express β-glucuronidase is a key area of research. wikipedia.orgwikipedia.org
Research Imperatives for In-depth Understanding of Estriol 3-(beta-D-glucuronide) Sodium Salt Dynamics
The study of Estriol 3-(beta-D-glucuronide) sodium salt is driven by several research imperatives. A primary focus is its application as a biomarker for fetal health and well-being during pregnancy. ontosight.aiontosight.aioatext.com Measuring its levels in maternal blood or urine can provide valuable insights, as abnormal concentrations may indicate potential fetal distress or congenital anomalies. wikipedia.orgontosight.ai
In laboratory settings, this specific compound serves as a critical tool for investigating the biochemistry of estrogen metabolism. It is used to study the activity and specificity of various UGT enzymes. caymanchem.com Research has identified that it is formed from estriol by the UGT1A10 isoform. caymanchem.com Furthermore, Estriol 3-(beta-D-glucuronide) is a known substrate for the Klotho protein, which functions as a β-glucuronidase capable of hydrolyzing steroid glucuronides. caymanchem.commedchemexpress.com It also interacts with transport proteins, binding to liver plasma membranes and acting as a substrate for multidrug resistance protein 2 (MRP2). caymanchem.comcaymanchem.com Understanding these interactions is crucial for elucidating the pathways of estrogen transport and elimination, and how they might be implicated in conditions like cholestasis or in the pathophysiology of estrogen-related diseases. oup.comwikipedia.org
Data Tables
Table 1: Physicochemical Properties of Estriol 3-(beta-D-glucuronide) sodium salt
| Property | Value | Source |
|---|---|---|
| CAS Number | 15087-06-6 | caymanchem.comscbt.com |
| Molecular Formula | C₂₄H₃₁O₉Na | scbt.com |
| Molecular Weight | 487.5 g/mol | caymanchem.com |
| Alternate Names | Estriol sodium 3-glucuronate, E3G | caymanchem.comcaymanchem.com |
| Form | Solid | caymanchem.com |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | caymanchem.com |
| Purity | ≥95% - ≥96% | caymanchem.comscbt.com |
Table 2: Major Urinary Metabolites of Intravenously Administered Estriol
| Metabolite | Percentage of Excretion |
|---|---|
| Estriol 16α-glucuronide | 65.8% |
| Estriol 3-glucuronide | 14.2% |
| Estriol 3-sulfate | 13.4% |
| Estriol 3-sulfate 16α-glucuronide | 5.1% |
Data derived from studies in baboons, which closely resemble human metabolism. wikipedia.org
Structure
2D Structure
Properties
CAS No. |
15087-06-6 |
|---|---|
Molecular Formula |
C24H32NaO9 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1 |
InChI Key |
OMEVKFHIFIXRHB-NPSQBYGWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Synonyms |
16α,17β-Dihydroxyestra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Monosodium Salt; 3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-triene-16α,17β-diol Monosodium Salt; Estriol Sodium 3-Glucuronate; Sodium (2S,3S,4S,5R,6S)-6-(((8R,9S,13S,14S,16R |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of Estriol 3 Beta D Glucuronide
Enzymatic Formation of Estriol (B74026) 3-(beta-D-glucuronide)
The formation of Estriol 3-(beta-D-glucuronide) is a key step in the metabolism of estriol, converting the lipophilic hormone into a more water-soluble compound to facilitate its excretion. wikipedia.org This biotransformation, known as glucuronidation, is a major part of phase II metabolism and occurs primarily in the liver, though the necessary enzymes are found in most major organs. wikipedia.orgwikipedia.org The process involves the enzymatic transfer of a glucuronic acid moiety to the estriol molecule.
Role of Uridine (B1682114) Diphosphate Glucuronosyltransferases (UGTs) in Conjugation
The enzymatic reaction is catalyzed by a superfamily of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). wikipedia.orgoup.com These microsomal enzymes are responsible for the glucuronidation of a wide array of endogenous substances, including steroid hormones, and xenobiotics like drugs and toxins. oup.comnih.gov The UGTs transfer the glucuronic acid component from the high-energy donor molecule, Uridine Diphosphate Glucuronic Acid (UDPGA), to the estriol substrate. wikipedia.orgresearchgate.net This conjugation significantly increases the water solubility of estriol, marking it for elimination from the body through urine or bile. wikipedia.org
Multiple UGT isoforms contribute to the glucuronidation of estrogens, with specific enzymes demonstrating distinct preferences for the substrate and the position of conjugation. Research has identified several key isoforms involved in estriol metabolism. UGT1A10, found in the intestine, is highly active in conjugating the 3-hydroxyl (3-OH) group of estriol. nih.govnih.gov In contrast, UGT2B7, which is expressed in the liver and other tissues, is the most active enzyme for conjugating the hydroxyl groups on the D-ring of the steroid, specifically the 16-OH position of estriol. nih.govnih.gov The UGT1A1 isoform, primarily located in the liver, also plays a role, particularly in estradiol-3-glucuronidation, and its expression can be influenced by pregnancy-related hormones. nih.govfrontiersin.orgresearchgate.net Studies have shown that while UGT1A10 is a major contributor to estrogen metabolite conjugation, both UGT1A10 and UGT2B7 are expressed differently in various tissues. nih.govnih.gov
| UGT Isoform | Primary Site of Action on Estriol | Key Tissue Expression | Reference |
|---|---|---|---|
| UGT1A10 | 3-Hydroxyl Position | Intestine | nih.govnih.gov |
| UGT1A1 | 3-Hydroxyl Position (primarily for Estradiol) | Liver, Breast Tissue | nih.govresearchgate.netnih.gov |
| UGT2B7 | 16-Hydroxyl Position (D-ring) | Liver, Intestine, Kidney | nih.govnih.gov |
The conjugation of estriol by UGT enzymes is a highly specific process, with certain isoforms exhibiting a strong preference for a particular hydroxyl group on the steroid molecule. This phenomenon is known as regioselectivity. Studies have unequivocally demonstrated that the UGT1A10 isoform has a strong preference for the 3-hydroxyl position of physiologic estrogens like estriol. nih.gov While glucuronidation can occur at other positions, such as the 16α- and 17β-hydroxyl groups on the D-ring, the formation of Estriol 3-(beta-D-glucuronide) is a specific and significant pathway driven by isoforms like UGT1A10. oup.comnih.gov This regioselectivity is crucial for determining the metabolic fate of estriol and its subsequent biological activity.
Mechanistic Aspects of Glucuronic Acid Transfer from UDP-Glucuronic Acid
The transfer of glucuronic acid from its activated form, UDP-glucuronic acid (UDPGA), to estriol is a bi-substrate reaction. researchgate.netpharmacy180.com The process involves two main steps: first, the synthesis of UDPGA from glucose, and second, the transfer of the glucuronyl group to the substrate, catalyzed by a UGT enzyme. pharmacy180.com The reaction mechanism is described as a direct SN2-like displacement, where a nucleophilic group on the estriol molecule (in this case, the oxygen of the 3-hydroxyl group) attacks the anomeric carbon of the glucuronic acid moiety of UDPGA. researchgate.net This results in the formation of a β-D-glucuronide conjugate and the release of Uridine Diphosphate (UDP). researchgate.net The resulting glycosidic bond in Estriol 3-(beta-D-glucuronide) has an inverted configuration compared to the UDPGA donor. pharmacy180.com
Deconjugation Mechanisms and Estrogen Reactivation
While glucuronidation serves to inactivate and eliminate estrogens, this process can be reversed. The deconjugation of Estriol 3-(beta-D-glucuronide) results in the release of the biologically active estriol, a process termed estrogen reactivation. nih.govvibrant-wellness.com This hydrolysis is primarily carried out by specific enzymes in the gastrointestinal tract, influencing the enterohepatic circulation and systemic levels of estrogens. nih.govresearchgate.net
| Phylum | Bacterial Genera Encoding Beta-Glucuronidase (GUS) | Reference |
|---|---|---|
| Bacteroidetes | Bacteroides | nih.gov |
| Firmicutes | Clostridium | nih.gov |
| Actinobacteria | Propionibacterium | nih.gov |
Contribution of Gut Microbiome-Encoded GUS Enzymes (GUSOME) to the Estrobolome
The estrobolome is the complete set of bacterial genes in the gut microbiome that are capable of metabolizing estrogens. nih.govhealthpath.com These genes encode enzymes, particularly β-glucuronidases (GUS), that play a critical role in regulating estrogen levels in the body. healthpath.commaturitas.org The collection of gut microbial β-glucuronidase genes is sometimes referred to as the "GUSOME".
A high frequency of GUS genes has been identified across the major bacterial phyla in the human gastrointestinal (GI) tract, including Firmicutes, Bacteroidetes, Proteobacteria, and Verrucomicrobia. frontiersin.org Several specific genera and species have been shown to possess this estrogen-reactivating capability. healthpath.comfrontiersin.org
Table 1: Examples of Gut Bacteria with β-glucuronidase (GUS) Activity
| Phylum | Family | Species/Genus |
|---|---|---|
| Firmicutes | Ruminococcaceae | Faecalibacterium prausnitzii, Roseburia gnavus frontiersin.org |
| Bacteroidetes | Bacteroidaceae | Bacteroides spp. healthpath.comfrontiersin.org |
| Proteobacteria | Enterobacteriaceae | Escherichia coli healthpath.comfrontiersin.org |
| Actinobacteria | Bifidobacteriaceae | Bifidobacterium spp. healthpath.com |
| Firmicutes | Lactobacillaceae | Lactobacillus spp. healthpath.com |
Molecular Determinants of Glucuronide Hydrolysis by Bacterial and Mammalian GUS Isoforms
While both mammals and gut bacteria produce β-glucuronidase enzymes, there are significant structural and functional differences between their respective isoforms. Human β-glucuronidase is a homotetramer located in the lysosome that catalyzes the breakdown of β-D-glucuronic acid residues from glycosaminoglycans. wikipedia.org Bacterial GUS enzymes, however, are key to the metabolic activity of the gut microbiota. nih.gov
A primary structural distinction is the presence of a "bacterial loop" in many microbial GUS enzymes, a feature that is absent in mammalian GUS. frontiersin.org This bacteria-specific structure is a loop of amino acid residues near the active site. frontiersin.orgplos.org This structural difference is significant because it allows for the development of inhibitors that can selectively target microbial GUS enzymes without affecting the host's mammalian GUS activity. frontiersin.org
Table 2: Comparison of Key Features in Bacterial and Mammalian GUS Isoforms
| Feature | Bacterial GUS (Loop-containing) | Mammalian GUS |
|---|---|---|
| Location | Gut microbiome (various bacteria) frontiersin.org | Lysosomes of host cells wikipedia.org |
| Primary Function | Metabolizes glucuronide conjugates, including estrogens, for nutrient acquisition and enterohepatic circulation. frontiersin.org | Breaks down mucopolysaccharides (glycosaminoglycans). wikipedia.org |
| Key Structural Feature | Presence of a "bacterial loop" near the active site. frontiersin.orgplos.org | Lacks the "bacterial loop" structure. frontiersin.orgnih.gov |
| Inhibitor Specificity | Can be selectively inhibited by compounds targeting the bacterial loop. frontiersin.org | Not affected by bacterial loop-specific inhibitors. nih.gov |
Interactions with Complementary Metabolic Pathways
Interrelationship Between Glucuronidation and Sulfation of Estrogens
Glucuronidation and sulfation are the two primary phase II metabolic pathways for the conjugation and subsequent inactivation of estrogens. researchgate.netnih.gov These processes are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. researchgate.netnih.gov Both pathways add a hydrophilic molecule (glucuronic acid or a sulfo group) to the estrogen, increasing its water solubility and facilitating its excretion from the body. researchgate.netnih.gov
These two pathways can be seen as complementary and, at times, competing. While both render estrogens biologically inactive, the resulting conjugates have different fates and abundances. nih.govoup.com Sulfated estrogens, particularly estrone-3-sulfate, are found in high concentrations in circulation and can act as a reservoir, as the sulfation process is reversible by the enzyme steroid sulfatase (STS). nih.govnih.gov Estrogen glucuronides, on the other hand, are generally considered to be more readily cleared from the body and destined for excretion in urine and bile. researchgate.netoup.com
The balance between UGT and SULT activity in various tissues is critical for regulating local and systemic estrogen levels. nih.gov Glucuronidation can occur at either the 3 or 17β hydroxyl group of the steroid, whereas sulfation predominantly occurs at the 3-phenolic group. researchgate.netoup.com This interplay between sulfation, desulfation, glucuronidation, and deglucuronidation creates a complex network that tightly controls the bioavailability of active estrogens. nih.gov
Enzymatic Inhibition of Estrogen Glucuronidation by Natural Compounds and Xenobiotics
The activity of UGT enzymes responsible for estrogen glucuronidation can be modulated by various endogenous and exogenous compounds. researchgate.net Inhibition of these enzymes can lead to reduced clearance of active estrogens, potentially altering hormone homeostasis. frontiersin.org
A variety of natural compounds, including those found in traditional Chinese medicine and herbal supplements, have been identified as potent inhibitors of specific UGT isoforms. frontiersin.org For example, a study on the Xian-Ling-Gu-Bao (XLGB) capsule, used for osteoporosis, identified several compounds, such as bavachin and isobavachalcone, that strongly inhibit UGT1A1, UGT1A10, and UGT2B7—key enzymes in estrogen glucuronidation. frontiersin.org Isoflavones found in soy, such as genistein, have also been shown to inhibit the 3-glucuronidation of estradiol, while others like daidzein can stimulate it. oup.com
Xenobiotics, which are foreign chemicals including drugs and pollutants, can also inhibit UGT activity. xenotech.com For instance, the drug troglitazone is an inhibitor of 17β-Estradiol 3-glucuronidation. xenotech.com The potential for drug-drug interactions (DDIs) mediated by UGT inhibition is a significant consideration in pharmacology, as it can affect the metabolism of co-administered drugs that are UGT substrates. xenotech.com This inhibition can disrupt the body's ability to properly manage estrogen metabolism. researchgate.net
Table 3: Examples of Natural and Xenobiotic Inhibitors of Estrogen Glucuronidation
| Inhibitor | Source/Class | Target UGT Isoform(s) |
|---|---|---|
| Bavachin | Natural Compound (from XLGB) frontiersin.org | UGT1A1, UGT1A10, UGT2B7 frontiersin.org |
| Isobavachalcone | Natural Compound (from XLGB) frontiersin.org | UGT1A1, UGT1A10, UGT2B7 frontiersin.org |
| Genistein | Natural Compound (Soy Isoflavone) oup.com | UGT1A1 (inhibits 3-glucuronidation) oup.com |
| Epigallocatechin gallate (EGCG) | Natural Compound (Green Tea) nih.govthieme-connect.com | UGT1A1, UGT1A4 nih.govthieme-connect.com |
| Milk Thistle Extract | Natural Compound (Herbal) nih.gov | UGT1A6, UGT1A9 nih.gov |
| Troglitazone | Xenobiotic (Drug) xenotech.com | UGTs for 17β-Estradiol 3-glucuronidation xenotech.com |
Tissue-Specific Glucuronidation Profiles
Hepatic Glucuronidation Dynamics and Enzyme Localization
The liver is the principal site for the glucuronidation of a wide range of substances, including estrogens. wikipedia.org The enzymes responsible, UDP-glucuronosyltransferases (UGTs), are membrane-bound proteins primarily localized within the endoplasmic reticulum of liver cells. nih.gov This localization is crucial for their function in detoxifying and eliminating both endogenous compounds and xenobiotics. nih.gov
Several UGT isoforms are expressed in the liver and contribute to estrogen metabolism. nih.govoup.com Members of the UGT1A family, particularly UGT1A1, have a high affinity for estrogens and are responsible for the formation of estrogen-3-glucuronides. nih.gov The UGT2B family, specifically UGT2B7, is also active in conjugating estrogens. nih.govoup.com Studies using human liver microsomes have demonstrated that estrogen glucuronidation can exhibit complex kinetics, sometimes suggesting the involvement of multiple UGT isoforms in the process. nih.gov For example, the formation of β-estradiol 17-glucuronide in human liver microsomes shows biphasic kinetics, indicating catalysis by both high-affinity and low-affinity enzymes. nih.gov
While the liver is the main organ for this metabolic process, UGT enzymes are also expressed in extrahepatic tissues, such as the intestine and kidney, contributing to local estrogen metabolism. wikipedia.orgnih.gov However, the high capacity of the liver makes it the central organ for the systemic clearance of estrogens via glucuronidation. nih.gov
Table 4: Key UGT Isoforms in Hepatic Estrogen Glucuronidation
| UGT Isoform | Subfamily | Primary Estrogen Substrates/Products | Location |
|---|---|---|---|
| UGT1A1 | UGT1 | Estradiol (E2), forming E2-3-glucuronide nih.gov | Liver, Intestine nih.govoup.com |
| UGT2B7 | UGT2B | Estrone (B1671321), β-estradiol, Estriol frontiersin.org | Liver, Breast, Prostate nih.govoup.com |
| UGT1A10 | UGT1 | Estrone (forming 3-O-glucuronide) frontiersin.org | Extrahepatic (Intestine) oup.com |
| UGT1A3 | UGT1 | Estrone, Estradiol oup.com | Liver oup.com |
| UGT1A8 | UGT1 | Estrone, Estradiol oup.com | Extrahepatic (Intestine) oup.com |
| UGT1A9 | UGT1 | Estrone, Estradiol oup.com | Liver, Kidney oup.com |
Extrahepatic Glucuronidation in Endocrine-Relevant Tissues (e.g., Brain, Intestine, Breast)
While the liver is the principal site for the glucuronidation of estrogens, this metabolic process is also actively carried out in several extrahepatic tissues. nih.govsemanticscholar.orgresearchgate.net The presence and activity of UDP-glucuronosyltransferase (UGT) enzymes in endocrine-sensitive tissues like the brain, intestine, and breast are crucial for regulating local hormone concentrations and cellular responses. nih.gov This localized biotransformation of estriol into Estriol 3-(beta-D-glucuronide) serves as a key mechanism for modulating estrogen signaling at the tissue level.
Brain: In the brain, UGT enzymes contribute to the protection of neural tissue against potentially harmful substances and are involved in the metabolism of endogenous compounds like steroid hormones. nih.gov The expression of specific UGT isoforms, such as UGT1A1, UGT1A3, UGT1A6, and UGT1A10, has been identified in human brain tissue. nih.govresearchgate.net These enzymes catalyze the glucuronidation of estrogens, including estradiol, effectively regulating their local activity. nih.govresearchgate.net This metabolic inactivation is vital for maintaining hormonal balance within the central nervous system and may play a role in neuroprotection by controlling the levels of active estrogens. nih.govnih.govresearchgate.net Studies in humanized UGT1 mice have shown that brain microsomes can perform glucuronidation of estradiol and that the expression of enzymes like UGT1A1 and UGT1A6 can be region- and age-dependent. nih.govresearchgate.net
Intestine: The gastrointestinal tract is a significant location for extrahepatic estrogen metabolism. oup.comnih.gov UGT isoforms such as UGT1A1, UGT1A8, and UGT1A10 are expressed in the intestine and contribute to the glucuronidation of estrogens. oup.com This process in the intestinal cells is part of the first-pass metabolism that reduces the systemic absorption of both endogenous and exogenous estrogens. mdpi.com The conversion of estriol to its glucuronide form within the intestine facilitates its elimination. youtube.com Furthermore, the intestinal microflora plays an active role in estrogen metabolism. nih.gov Gut microbial enzymes, specifically β-glucuronidases, can reverse the glucuronidation process by deconjugating estrogen glucuronides that are excreted into the gut via bile. nih.govfrontiersin.org This deconjugation can lead to the reabsorption of active estrogens into circulation, a process known as enterohepatic circulation, thereby influencing systemic estrogen levels. nih.govfrontiersin.org
Breast: In breast tissue, the local synthesis and metabolism of estrogens are critical factors in hormone-dependent cell growth and cancer development. nih.gov Breast tissue contains the necessary enzymatic machinery to inactivate estrogens through glucuronidation, which converts them into biologically inert molecules that can be readily excreted. nih.gov Several UGT enzymes, including members of the UGT1A and UGT2B families, are expressed in the breast. nih.gov Specifically, UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 have been shown to conjugate estradiol and its metabolites. nih.gov The glucuronidation of estriol at the 3-hydroxyl position is primarily mediated by UGT1A1 and UGT1A8. nih.gov In contrast, enzymes like UGT2B15 are also present and their expression can be regulated by estrogens themselves in estrogen receptor-positive breast cancer cells. nih.gov This localized inactivation of estrogens within breast tissue is considered a protective mechanism, as it reduces the concentration of active hormones that can stimulate cell proliferation. nih.govnih.gov
Interactive Data Table: UGT Isoform Activity in Extrahepatic Tissues
| Tissue | Key UGT Isoforms Expressed | Substrate(s) Mentioned | Primary Function in Tissue |
| Brain | UGT1A1, UGT1A3, UGT1A6, UGT1A10 | Estradiol, Serotonin | Regulation of local active hormone/neurotransmitter levels, neuroprotection. nih.govresearchgate.net |
| Intestine | UGT1A1, UGT1A8, UGT1A10 | Estrogens | First-pass metabolism, detoxification, regulation of enterohepatic circulation. oup.comnih.gov |
| Breast | UGT1A1, UGT1A8, UGT2B7, UGT2B15 | Estradiol, Estrone, Catecholestrogens | Inactivation of local estrogens, potential protection against hormone-driven proliferation. nih.govnih.gov |
Molecular and Cellular Transport Mechanisms of Estriol 3 Beta D Glucuronide
ATP-Binding Cassette (ABC) Transporter Involvement
The efflux of Estriol (B74026) 3-(beta-D-glucuronide) from cells is a crucial step in its elimination pathway and is primarily mediated by members of the ABC superfamily of transporters. These proteins utilize the energy from ATP hydrolysis to actively pump substrates across biological membranes.
Several other ABC transporters play varied and more significant roles in the transport of Estriol 3-(beta-D-glucuronide).
Multidrug Resistance-associated Protein 3 (MRP3): In contrast to MRP2, MRP3 (or ABCC3) has been identified as the most active and high-affinity transporter for Estriol 3-(beta-D-glucuronide). nih.gov Kinetic analyses have revealed that MRP3 transports this conjugate with a low Kₘ value, below 20 μM, indicating a strong binding affinity. nih.gov In screening assays, MRP3 was found to be the most efficient transporter for Estriol 3-(beta-D-glucuronide), suggesting it plays a primary role in its basolateral efflux from cells, such as in the intestine and liver. nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP also mediates the transport of Estriol 3-(beta-D-glucuronide), but at lower rates compared to MRP3. nih.gov
Multidrug Resistance-associated Protein 1 (MRP1): The role of MRP1 in the transport of Estriol 3-(beta-D-glucuronide), an A-ring glucuronide, has not been extensively documented. However, studies have indicated that certain A-ring estrogen glucuronides are not effective substrates for MRP1.
Multidrug Resistance-associated Protein 4 (MRP4): Research indicates that MRP4 does not transport Estriol 3-(beta-D-glucuronide) at significant rates. nih.gov
Multidrug Resistance-associated Protein 7 (MRP7): The specific transport of Estriol 3-(beta-D-glucuronide) by MRP7 (or ABCC10) has not been fully characterized. While MRP7 is known to transport the canonical MRP substrate Estradiol-17β-glucuronide, it generally exhibits a more limited substrate range compared to other MRPs. nih.gov
Multidrug Resistance Protein 1 (MDR1): Studies have shown that MDR1 (P-glycoprotein, or ABCB1) does not transport Estriol 3-(beta-D-glucuronide) at rates higher than control vesicles, indicating it is not a substrate for this transporter. nih.gov
Interactive Table: Kinetic Parameters of ABC Transporters for Estriol 3-(beta-D-glucuronide)
| Transporter | Kₘ (μM) | Vₘₐₓ (pmol/mg/min) | Transport Efficiency |
| MRP2 | 180 - 790 | Data not specified | Low |
| MRP3 | < 20 | Data not specified | High |
| BCRP | Data not specified | Data not specified | Moderate |
| MRP4 | Not applicable | Negligible | Very Low |
| MDR1 | Not applicable | Negligible | Very Low |
Organic Anion Transporter (OAT) and Organic Anion-Transporting Polypeptide (OATP) Interactions
While ABC transporters are primarily responsible for efflux, the uptake of compounds from the bloodstream into cells is often mediated by transporters from the Solute Carrier (SLC) superfamily, including OATs and OATPs.
OATPs (encoded by SLCO genes) are crucial for the hepatic uptake of a wide variety of endogenous compounds and xenobiotics, including other steroid conjugates like estrone-3-sulfate and estradiol-17β-glucuronide. nih.gov However, specific studies characterizing the direct transport of Estriol 3-(beta-D-glucuronide) by any of the 11 human OATP isoforms are not extensively documented in the available scientific literature. Therefore, a definitive role for OATPs in the uptake and facilitation of Estriol 3-(beta-D-glucuronide) transport remains to be established.
Intracellular Trafficking and Compartmentalization of Glucuronides
The journey of Estriol 3-(beta-D-glucuronide) involves several intracellular steps following its formation. The conjugation of estriol with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs), enzymes located within the lumen of the endoplasmic reticulum (ER).
Because of their hydrophilic nature, glucuronide conjugates like Estriol 3-(beta-D-glucuronide) cannot freely diffuse across the ER membrane back into the cytoplasm. This translocation is a necessary step for the conjugate to reach the plasma membrane for subsequent efflux from the cell via ABC transporters like MRP3. This process indicates the existence of specific, yet not fully identified, transport systems on the ER membrane that facilitate the movement of glucuronides from the ER lumen to the cytoplasm. This compartmentalization ensures that the newly synthesized, water-soluble metabolite is efficiently directed towards its export pathway.
Enzymatic Deconjugation in Cellular Environments (e.g., Hydrolysis by Klotho-human IgG1 Fc protein)
The biological activity of Estriol 3-(beta-D-glucuronide) can be restored through deconjugation, a process where the glucuronide moiety is cleaved, releasing the active parent estrogen, estriol. This hydrolysis can be carried out by β-glucuronidase enzymes present in various tissues.
One such enzyme capable of this reaction is the Klotho protein. nih.govnih.gov A recombinant chimeric version, Klotho-human IgG1 Fc protein (KLFc), has been shown to function as a β-glucuronidase that can hydrolyze steroid β-glucuronides, including Estriol 3-(beta-D-glucuronide). nih.gov Studies have demonstrated this enzymatic activity, identifying steroid β-glucuronides as potential natural substrates for Klotho. nih.gov However, it is noted that the β-glucuronidase activity of Klotho is considered weak, being substantially lower than that of other glycosidases. nih.gov This deconjugation process represents a potential mechanism for the local reactivation of estrogens within specific cellular environments.
Analytical Methodologies for Quantification and Characterization in Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of steroid conjugates due to its high specificity and sensitivity, allowing for the direct measurement of these compounds without the need for prior deconjugation.
The development of robust LC-MS/MS methods is crucial for distinguishing between isomers of estriol (B74026) glucuronide, such as estriol 3-glucuronide and estriol 16-glucuronide. In their native form, these isomers can produce nearly identical product ion spectra, primarily showing a neutral loss of the monodehydrated glucuronic acid moiety (176 Da), which makes differentiation by MS/MS alone challenging. nih.gov To overcome this, methods often rely on chromatographic separation combined with specific mass spectrometric detection.
One validated LC-MS/MS method for the simultaneous quantification of 15 urinary steroid hormone glucuronides, including estriol 16-glucuronide (E3-16G), demonstrated limits of quantification suitable for clinical research. nih.gov Another approach for unconjugated estriol using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) reported a linear range of 1.00-200.0 ng/mL, showcasing the sensitivity of modern instrumentation. mednexus.org For estriol glucuronides specifically, a method using column-switching LC-MS/MS achieved detection limits of 10 ng/mL for estriol-3-glucuronide (E3-3G) and 5 ng/mL for E3-16G in urine. nih.gov The differentiation of isomers is critical, as their relative concentrations can have significant biological implications. Chemical derivatization has also been explored to alter fragmentation pathways, allowing for selective identification of each isomer. nih.gov For instance, Estriol 3-glucuronide, lacking a free phenolic group, shows a different reaction product compared to its isomers when exposed to certain derivatizing agents. nih.gov
Column-switching is a powerful technique used to enhance sample throughput and reduce matrix effects by automating the sample clean-up process. nih.govnih.gov This on-line solid-phase extraction (SPE) approach eliminates time-consuming off-line steps like evaporation and reconstitution. polymtl.ca
In a typical column-switching setup for estriol glucuronide analysis, a urine sample, after simple filtration, is directly injected onto a pre-column (the "trap" column). nih.gov While the analyte of interest is retained on this column, interfering substances from the matrix are washed away to waste. After this clean-up step, a valve is switched, and the mobile phase is redirected to backflush the trapped analytes from the pre-column onto the analytical column for separation. nih.gov This automated process allows for the direct analysis of complex biological fluids like urine with minimal preparation, significantly increasing the speed of analysis. nih.govnih.gov One such method allowed for the assay of urinary estriol glucuronides within 20 minutes per sample, demonstrating a rapid and sensitive screening capability. nih.gov
Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of steroid conjugates. tandfonline.comtandfonline.com For estrogens and their glucuronides, ESI is typically performed in the negative ion mode, which facilitates the formation of deprotonated molecules [M-H]⁻. nih.govpsu.edu The optimization of ESI source parameters—such as capillary voltage, source temperature, and gas flow rates (cone and desolvation gas)—is critical for maximizing the signal intensity and achieving high sensitivity. mednexus.orgchromatographyonline.com
Following ionization, tandem mass spectrometry is performed using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). This technique provides excellent specificity and sensitivity by monitoring a specific fragmentation reaction for the target analyte. mpg.de For estriol glucuronides, the precursor ion is typically the deprotonated molecule [M-H]⁻ at m/z 463.5. The most common fragmentation pathway involves the collision-induced dissociation (CID) of the glucuronide bond, resulting in the loss of the glucuronic acid moiety and the formation of a product ion corresponding to the unconjugated estriol aglycone. tandfonline.comtandfonline.com The optimization of CID energy is crucial for achieving efficient fragmentation and maximizing the product ion signal. mednexus.org
Below is an example of parameters that would be optimized for an SRM/MRM experiment for a related compound, unconjugated estriol, which informs the approach for its glucuronidated form.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Estriol (E3) | 287.04 | 170.92 | 50 | 40 |
| Estriol 3-glucuronide (Hypothetical) | 463.5 | 287.2 |
Despite the capabilities of modern LC-MS/MS systems, sample preparation remains a critical step to remove interfering substances from biological matrices like plasma, serum, and urine, thereby improving method robustness and accuracy. nih.gov Solid-phase extraction (SPE) is the most widely used technique for the clean-up and concentration of estriol glucuronides and other steroid conjugates. tandfonline.comtandfonline.comnih.gov
The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Based on the chemical properties of the analytes and the sorbent, the target compounds are retained while matrix components are washed away. The retained analytes are then eluted with a small volume of an organic solvent. nih.gov For polar compounds like glucuronides, reversed-phase SPE cartridges (e.g., C18) are commonly employed. nih.gov The optimization of SPE conditions, including the choice of sorbent, wash solutions, and elution solvents, is essential for achieving high recovery and efficient clean-up. nih.gov For example, a method for 27 estrogen-related metabolites used a C18-E cartridge, where sulphate and glucuronide conjugates were collected in a 20% methanol (B129727) in water wash fraction. nih.gov
| Step | Procedure | Purpose |
|---|---|---|
| Conditioning | Pass acetone, then methanol, then water through the SPE cartridge. | To activate the sorbent for reproducible retention. |
| Loading | Load the pre-treated biological sample (e.g., diluted urine) onto the cartridge. | To adsorb the analytes of interest onto the sorbent. |
| Washing | Wash the cartridge with a weak solvent (e.g., 5-20% methanol in water). | To remove hydrophilic interferences while retaining the analytes. Glucuronides may elute here. |
| Elution | Elute the cartridge with a strong organic solvent (e.g., methanol, acetone). | To desorb and collect the purified analytes. |
Development of High-Sensitivity LC-MS/MS Methods for Estriol Glucuronides
Immunoassay Techniques in Research Settings
Immunoassays, particularly enzyme immunoassays (EIAs) and enzyme-linked immunosorbent assays (ELISAs), are widely used for the quantification of hormones due to their high throughput and relatively low cost. psu.edu
EIAs are based on the principle of competitive binding. intimex.cz In a typical competitive EIA for a conjugated estrogen, a known amount of enzyme-labeled conjugate competes with the unlabeled conjugate in the sample for a limited number of binding sites on a specific antibody coated onto a microtiter plate. intimex.cz After an incubation period, unbound components are washed away. A substrate is then added, which is converted by the enzyme into a colored or fluorescent product. psu.edulibretexts.org The intensity of the signal is inversely proportional to the concentration of the analyte in the sample. intimex.cz
While EIAs are valuable tools, they have limitations, particularly regarding specificity. Antibodies developed for one estrogen may exhibit cross-reactivity with other structurally similar metabolites. nih.gov This can be a significant issue when trying to measure a specific conjugate like Estriol 3-glucuronide in a complex mixture containing other isomers and related compounds. Consequently, while useful for screening or measuring "total" estrogen levels, immunoassays may lack the specificity required for detailed metabolic studies, for which LC-MS/MS is the preferred method. nih.gov
Advanced Biosensing Technologies for Molecular Interactions
The study of molecular interactions involving steroid conjugates like Estriol 3-(beta-D-glucuronide) sodium salt is increasingly benefiting from the development of advanced biosensing technologies. These platforms offer real-time, label-free detection capabilities, providing valuable insights into binding kinetics and affinities.
Bio-Field Effect Transistors (BioFETs) represent a promising frontier for the sensitive and specific detection of antibody-antigen interactions. nih.gov In a BioFET, the gate of the transistor is functionalized with a biological recognition element, such as an antibody specific to an estriol conjugate. The binding of the target antigen, in this case, an estriol conjugate, to the immobilized antibody alters the local charge distribution at the sensor surface. This change in the electrical field modulates the conductivity of the transistor's semiconductor channel, resulting in a measurable electrical signal that corresponds to the concentration of the analyte. nih.gov
While specific research focusing exclusively on BioFETs for Estriol 3-(beta-D-glucuronide) sodium salt is not extensively documented in publicly available literature, the principles and applications for similar small molecules and steroid hormones are well-established. For instance, research on 17β-estradiol detection has demonstrated the potential of graphene field-effect transistor (GFET) sensors. frontiersin.org These sensors can be designed with a differential setup to minimize interference from environmental factors like pH and ionic strength, achieving low limits of detection. frontiersin.org
Furthermore, carbon nanotube field-effect transistors (CNTFETs) have been investigated as a platform for creating aptasensors for estrogen detection. researchgate.neteipbn.org In such systems, aptamers—short, single-stranded DNA or RNA molecules—are used as the recognition element. The binding of the target estrogen molecule causes a conformational change in the aptamer, which brings charges closer to the CNTFET and alters the electrical signal. eipbn.org This technology has shown the potential for real-time monitoring of estrogen levels in liquid samples. researchgate.neteipbn.org The principles demonstrated with these related estrogen compounds are directly applicable to the development of highly sensitive and selective BioFETs for Estriol 3-(beta-D-glucuronide) sodium salt, provided a specific antibody or aptamer is available.
Rigorous Validation of Analytical Methods for Research Applications
For the quantification of Estriol 3-(beta-D-glucuronide) sodium salt in research settings, it is imperative that the analytical methods employed are rigorously validated. This ensures the reliability, reproducibility, and accuracy of the obtained data. The validation process involves the assessment of several key performance parameters.
The validation of an analytical method begins with establishing its linearity and sensitivity. Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
For example, a UPLC-MS/MS method developed for the quantification of estriol in rat plasma demonstrated excellent linearity over a concentration range of 1.00 to 200.0 ng/mL. mednexus.orgmednexus.org The lower limit of quantification (LLOQ) for this assay was established at 1.00 ng/mL, indicating high sensitivity. mednexus.orgmednexus.org In another study focusing on a broader range of urinary estrogens, the assay's lower limit of quantitation was reported to be as low as 1 pg/mL. nih.gov
Below is an interactive data table summarizing typical linearity and sensitivity parameters from validated methods for related estrogen compounds.
| Parameter | Value | Compound | Matrix | Analytical Method | Reference |
| Linearity Range | 1.00 - 200.0 ng/mL | Estriol | Rat Plasma | UPLC-MS/MS | mednexus.orgmednexus.org |
| Correlation Coefficient (r²) | ≥ 0.99 | Estriol | Rat Plasma | UPLC-MS/MS | mednexus.org |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | Estriol | Rat Plasma | UPLC-MS/MS | mednexus.orgmednexus.org |
| Limit of Detection (LOD) | 5.919 µg/mL | β-estradiol | Pharmaceutical Prep. | HPLC | nih.gov |
| Limit of Quantification (LOQ) | 17.936 µg/mL | β-estradiol | Pharmaceutical Prep. | HPLC | nih.gov |
| Lower Limit of Quantification | 1 pg/mL | Estrogens and Estrogen Metabolites | Serum/Plasma | LC-MS/MS | nih.gov |
| Limit of Quantification | 1.9 nmol/L - 21.4 nmol/L | Steroid Hormone Glucuronides | Human Urine | LC-MS/MS | nih.gov |
Accuracy, precision, and recovery are critical parameters for assessing the performance of an analytical method in complex biological matrices such as plasma or urine. Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements. Recovery is the measure of the efficiency of the extraction process of the analyte from the sample matrix.
Validated methods for estrogen metabolites consistently demonstrate high levels of accuracy and precision. For instance, a UPLC-MS/MS method for estriol reported intra- and inter-day precision with relative standard deviations (RSD) well within acceptable limits (typically <15%), and accuracy was also within a narrow range of the nominal values. mednexus.org Similarly, a time-resolved fluoroimmunoassay for urinary estrone (B1671321) 3-glucuronide showed between- and within-assay coefficients of variation of 5.3% and 7.1%, respectively, with a recovery of 102.8 ± 2.0%. nih.gov
Another study validating a method for 22 estrogens in human plasma reported accuracies between 80-122% and intra- and inter-day precision below 28% at levels near the limit of quantification. researchgate.net Furthermore, a multiplex immunoassay for urinary estrone-3-glucuronide reported recovery rates of 93.66–104.99% and intra-/inter-batch coefficients of variation of less than 10%. rsc.org
The following interactive data table presents typical accuracy, precision, and recovery data from validated analytical methods for related estrogen conjugates.
| Parameter | Value | Compound(s) | Matrix | Analytical Method | Reference |
| Intra-assay Precision (CV) | 7.1% | Estrone 3-glucuronide | Urine | Time-resolved Fluoroimmunoassay | nih.gov |
| Inter-assay Precision (CV) | 5.3% | Estrone 3-glucuronide | Urine | Time-resolved Fluoroimmunoassay | nih.gov |
| Accuracy (Recovery) | 102.8 ± 2.0% | Estrone 3-glucuronide | Urine | Time-resolved Fluoroimmunoassay | nih.gov |
| Intra-day Precision (RSD) | ≤4.72% | Estriol | Pharmaceutical Prep. | GC-MS & HPLC | austinpublishinggroup.com |
| Inter-day Precision (RSD) | ≤6.25% | Estriol | Pharmaceutical Prep. | GC-MS & HPLC | austinpublishinggroup.com |
| Accuracy (Relative Error) | ≤3.52% | Estriol | Pharmaceutical Prep. | GC-MS & HPLC | austinpublishinggroup.com |
| Accuracy | 85–115% | Estrogens and Estrogen Metabolites | Serum/Plasma | LC-MS/MS | nih.gov |
| Precision (CV) | <10% | Estrogens and Estrogen Metabolites | Serum/Plasma | LC-MS/MS | nih.gov |
| Recovery | 89.6% - 113.8% | Steroid Hormone Glucuronides | Human Urine | LC-MS/MS | nih.gov |
| Intra- and Inter-day Accuracy and Precision | < 15% | Steroid Hormone Glucuronides | Human Urine | LC-MS/MS | nih.gov |
| Recovery | 93.66–104.99% | Estrone-3-glucuronide | Human Urine | Multiplex Immunoassay | rsc.org |
| Intra-/Inter-batch Precision (CV) | < 10% | Estrone-3-glucuronide | Human Urine | Multiplex Immunoassay | rsc.org |
Occurrence and Environmental Fate of Estriol 3 Beta D Glucuronide
Endogenous Presence in Biological Fluids and Excretions
Estriol (B74026) 3-(beta-D-glucuronide) is a water-soluble conjugate formed in the liver to facilitate the excretion of estriol. ontosight.aiwikipedia.org Its presence and concentration in bodily fluids can provide valuable information regarding estrogen metabolism and physiological states, such as pregnancy.
The measurement of estriol glucuronides in urine serves as a non-invasive method to assess estrogen metabolism. nih.gov As a metabolite of estradiol, the urinary excretion of estriol conjugates, including Estriol 3-(beta-D-glucuronide), is related to the ovarian production rate of estradiol. nih.gov Quantification of this compound, alongside other estrogen metabolites, helps in understanding the metabolic pathways of estrogens. High-performance liquid chromatography (HPLC) is one of the methods used for the precise quantification of Estriol 3-(beta-D-glucuronide) in urine samples. nih.gov
The levels of urinary Estriol 3-(beta-D-glucuronide) fluctuate throughout the menstrual cycle in non-pregnant women, making it a useful biomarker for monitoring ovarian function. nih.govnih.gov
Table 1: Urinary Levels of Estriol 3-(beta-D-glucuronide) in Non-Pregnant Women
| Menstrual Cycle Phase | Typical Concentration Range (ng/mL) |
|---|---|
| Early Follicular Phase | Low |
| Preovulatory Phase | Peak |
| Luteal Phase | Moderate |
Estriol 3-(beta-D-glucuronide), along with other estrogen conjugates, is excreted from the liver into the bile. wikipedia.org From the bile, it enters the intestinal tract where it is subject to the action of bacterial enzymes, such as β-glucuronidase. researchgate.net These enzymes can hydrolyze the glucuronide conjugate, releasing the free, unconjugated estriol. This free estriol can then be reabsorbed from the intestine back into the bloodstream, a process known as enterohepatic recirculation. nih.govresearchgate.netujms.net
This recirculation process is significant as it prolongs the systemic exposure to the active hormone. ujms.net The change in urinary levels of Estriol 3-glucuronide relative to its isomer, estriol 16α-glucuronide, has been used to reflect the extent of enterohepatic recycling of estriol. nih.govnih.gov It is noted that Estriol 3-glucuronide undergoes a more complex enterohepatic re-circulation compared to estriol 16α-glucuronide, leading to its delayed excretion. researchgate.net
During pregnancy, Estriol 3-(beta-D-glucuronide) is present in the amniotic fluid, and its concentration changes as the pregnancy progresses. The measurement of estriol conjugates in amniotic fluid can be an indicator of fetal well-being. ontosight.ai Studies have quantified the levels of Estriol 3-(beta-D-glucuronide) in amniotic fluid, showing a significant increase in concentration from mid-pregnancy to term.
Table 2: Mean Concentration of Estriol 3-(beta-D-glucuronide) in Amniotic Fluid During Normal Pregnancy
| Gestational Age (weeks) | Mean Concentration (ng/mL) |
|---|---|
| 16 | ~5 |
| 40 | ~300 |
Environmental Presence and Transformation
The excretion of Estriol 3-(beta-D-glucuronide) in urine leads to its entry into wastewater systems. As an environmental contaminant, it is subject to various physical, chemical, and biological processes that determine its ultimate fate.
Estriol 3-(beta-D-glucuronide), being a component of human waste, is found in the influent of wastewater treatment plants (WWTPs). During the treatment process, a significant transformation occurs. The glucuronide conjugates of estrogens are susceptible to hydrolysis by bacterial β-glucuronidase enzymes present in the sewage, which converts them back to their unconjugated, more hormonally active forms like estriol. researchgate.net This deconjugation can happen readily within the sewer system and during the initial stages of wastewater treatment. researchgate.net
While direct quantification of Estriol 3-(beta-D-glucuronide) throughout the treatment process is not commonly reported, the focus is often on the removal of the resulting unconjugated estriol. The efficiency of estriol removal in conventional activated sludge processes can be quite high.
Table 3: Typical Removal Efficiency of Estriol in Conventional Wastewater Treatment Plants
| Compound | Influent Concentration Range (ng/L) | Effluent Concentration Range (ng/L) | Removal Efficiency (%) |
|---|
Once in the aquatic environment, the fate of Estriol 3-(beta-D-glucuronide) is primarily dictated by microbial activity. The main biotransformation pathway is the hydrolysis of the glucuronide bond by bacterial β-glucuronidases, releasing free estriol. nih.gov This process can occur in both river water and sediment, with degradation being much faster in sediment due to higher microbial population densities. nih.gov
The resulting unconjugated estriol is then subject to further degradation. Photochemical degradation can occur, where estriol is broken down by ultraviolet radiation. semanticscholar.orgnih.govresearchgate.net The primary mechanism involves the opening of the aromatic ring and the addition of hydroxyl radicals. nih.gov Biodegradation by aquatic microorganisms, such as algae and bacteria, also plays a crucial role. researchgate.net For instance, the freshwater alga Chlorella vulgaris has been shown to be involved in the biotransformation of estrogens. researchgate.net The degradation of estriol can lead to the formation of various transformation byproducts. semanticscholar.orgnih.govresearchgate.net
Table 4: Mentioned Compounds
| Compound Name |
|---|
| Estriol 3-(beta-D-glucuronide) sodium salt |
| Estriol |
| Estradiol |
| Estriol 16α-glucuronide |
| Estriol 3-glucuronide |
| Estriol-3-sulfate-16α-glucuronide |
Synthetic Chemistry and Isotopic Labeling for Research and Mechanistic Studies
Chemical Synthesis Methodologies for Estriol (B74026) 3-(beta-D-glucuronide) Sodium Salt
The synthesis of Estriol 3-(β-D-glucuronide) sodium salt is complicated by the presence of three hydroxyl groups on the estriol molecule (at the C3, C16α, and C17β positions). Achieving regioselectivity to exclusively form the 3-O-glucuronide is the primary challenge. Methodologies often rely on enzymatic processes that mimic biological pathways to ensure high specificity.
Stereoselective synthesis is crucial to produce the biologically relevant β-D-glucuronide isomer. Chemoenzymatic methods, which utilize the inherent specificity of enzymes, are the most effective strategies.
The primary enzymes involved in the glucuronidation of estrogens are UDP-glucuronosyltransferases (UGTs). Research has demonstrated that different UGT isoforms exhibit remarkable regioselectivity and stereospecificity. For estriol, certain UGTs show a strong preference for conjugating glucuronic acid to the phenolic 3-hydroxyl group over the aliphatic 16α- and 17β-hydroxyl groups on the D-ring.
Key research findings indicate:
UGT1A10: This extrahepatic enzyme is highly active in the conjugation of the 3-OH position in estriol.
UGT2B7: In contrast, this is the most active UGT for one of the D-ring hydroxyls, specifically the 16-OH in estriol.
Tissue-Specific Activity: The glucuronidation patterns observed in human liver and intestine microsomes often reflect the combined activities and expression levels of these specific UGT enzymes.
This enzymatic approach directly yields the desired Estriol 3-(β-D-glucuronide) with the correct stereochemistry, bypassing the need for complex and often low-yield protection-deprotection sequences common in traditional organic synthesis.
Table 1: Regioselectivity of Human UGT Isoforms in Estriol Glucuronidation
| UGT Isoform | Primary Site of Glucuronidation on Estriol | Relative Activity |
| UGT1A10 | 3-OH (Phenolic) | High |
| UGT2B7 | 16-OH (Aliphatic) | High |
| UGT2B17 | D-ring Hydroxyls (Aliphatic) | Moderate |
While enzymatic synthesis is preferred, a purely chemical synthesis approach requires a robust protecting group strategy to differentiate between the three hydroxyl groups of estriol. A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are modified.
A plausible synthetic pathway would involve:
Selective Protection: The aliphatic 16α- and 17β-hydroxyl groups must be protected first, leaving the phenolic 3-hydroxyl group free. The difference in reactivity between the phenolic hydroxyl (more acidic) and the aliphatic hydroxyls can be exploited, but achieving high selectivity can be challenging. Often, the 16α and 17β hydroxyls are protected together, for example, as a cyclic acetal or ketal.
Glucuronidation: The free 3-OH group is then reacted with a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate derivative, typically activated by a promoter like silver triflate or boron trifluoride etherate. This step forms the glycosidic bond.
The choice of protecting groups is critical; they must be stable during the glucuronidation step but easily removable at the end of the synthesis without affecting the rest of the molecule.
Synthesis of Isotopic Analogs for Metabolomic and Tracer Studies
Isotopically labeled analogs of Estriol 3-(β-D-glucuronide) are indispensable tools for modern biomedical research. lumiprobe.com By replacing one or more atoms with a heavier, stable isotope (like deuterium, ²H or D) or a radioisotope (like tritium, ³H), these compounds can be used as tracers or internal standards in highly sensitive analytical methods. wikipedia.org
Deuterium-labeled Estriol 3-(β-D-glucuronide) is primarily synthesized for use as an internal standard in quantitative analysis by mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.com The synthesis typically involves performing the enzymatic glucuronidation described in section 6.1.1 using a deuterated estriol precursor (e.g., Estriol-d3).
The resulting labeled product, Estriol-d3 3-(β-D-glucuronide), is chemically identical to the endogenous compound but has a higher mass. When a known quantity of this labeled standard is added to a biological sample (e.g., plasma or urine), it co-elutes with the unlabeled analyte during chromatography. The mass spectrometer can distinguish between the labeled and unlabeled forms based on their mass difference, allowing for precise and accurate quantification of the endogenous compound by correcting for sample loss during preparation and analysis. mdpi.com
Isotopically labeled compounds are used to track the passage of a molecule through a biological system in what are known as tracer studies. wikipedia.org These studies are vital for understanding the pharmacokinetics and metabolism of estriol and its conjugates.
Metabolic Pathway Elucidation: By administering a labeled version of estriol or Estriol 3-(β-D-glucuronide), researchers can trace its metabolic fate. For example, a study using tritium-labeled ([6,7-³H]) estriol-3-glucuronide in rabbits identified subsequent metabolites, revealing that the 3-glucuronide form was an intermediate in the pathway to forming diconjugates. nih.gov This helps to build a complete picture of the biotransformation pathways.
Disposition and Excretion Studies: Labeled compounds allow for the precise measurement of the rates of absorption, distribution, metabolism, and excretion (ADME). This data is critical in understanding how the body handles the compound and how long it remains in circulation before being eliminated.
Metabolic Flux Analysis: In metabolic flux analysis, stable isotope tracers are used to quantify the rate (or flux) of molecules through a metabolic pathway. By measuring the rate of appearance of labeled atoms in downstream metabolites, scientists can determine the dynamic activity of specific metabolic routes in vivo, providing insights into the regulation of estrogen homeostasis.
Table 2: Research Applications of Isotopic Analogs
| Application | Technique | Purpose |
| Quantitative Bioanalysis | LC-MS/MS | Use as an internal standard for accurate measurement of endogenous Estriol 3-(β-D-glucuronide) in biological fluids. lumiprobe.commdpi.com |
| Metabolic Profiling | Mass Spectrometry, NMR | Identification and structural elucidation of novel metabolites by tracing the isotopic label. nih.gov |
| Pharmacokinetic Studies | Scintillation Counting (for radioisotopes), MS (for stable isotopes) | To determine ADME parameters (Absorption, Distribution, Metabolism, Excretion) of the compound. |
| Metabolic Flux Analysis | Stable Isotope Labeling with MS or NMR | To measure the rate of turnover and conversion through specific metabolic pathways in a steady state. wikipedia.org |
Q & A
Q. What is the role of Estriol 3-(β-D-glucuronide) sodium salt in quantifying estrogen metabolites in biological samples?
This compound serves as a critical reference standard for detecting conjugated estrogens (e.g., estrone, estradiol, estriol glucuronides) in urine, feces, and water samples. Methodologically, it is used to calibrate HPLC or LC-MS/MS systems, ensuring accurate quantification of estrogen metabolites. For example, protocols often involve enzymatic hydrolysis (using β-glucuronidase) to liberate free estrogens from glucuronide conjugates, followed by SPE purification and chromatographic separation .
Q. How should researchers prepare and store Estriol 3-(β-D-glucuronide) sodium salt for optimal assay performance?
The compound is typically reconstituted as a sterile powder in ultrapure water (20 mg/mL) to ensure solubility and stability. Aliquots should be stored at −20°C to prevent degradation. For assays, working solutions must be prepared fresh to avoid hydrolysis or oxidation, which can alter metabolite quantification accuracy .
Q. What analytical techniques are validated for detecting Estriol 3-(β-D-glucuronide) sodium salt in complex matrices?
Validated methods include:
- HPLC-UV/FLD : For high-throughput screening with ≥99% purity thresholds.
- LC-MS/MS : For enhanced specificity in distinguishing structurally similar estrogen conjugates.
- ELISA : Suitable for non-invasive monitoring in fecal or urine samples, particularly in ecological studies (e.g., ovarian activity in deer). Cross-reactivity with related metabolites must be assessed during validation .
Advanced Research Questions
Q. How can researchers optimize chromatographic separation of Estriol 3-(β-D-glucuronide) sodium salt from co-eluting estrogen conjugates?
Multivariate Design of Experiments (DoE) approaches are recommended to optimize parameters such as mobile phase pH, gradient programming, and column temperature. For instance, a C18 endcapped column with a water-acetonitrile gradient (0.1% formic acid) effectively resolves glucuronides from sulfated estrogens. Internal standards (e.g., deuterated estradiol-d4) should be used to correct for matrix effects .
Q. What experimental strategies address discrepancies in urinary estrogen quantification caused by matrix interference?
Discrepancies often arise from urinary salts or organic acids. Solutions include:
- Solid-Phase Extraction (SPE) : Using C18 cartridges to isolate glucuronides.
- Enzymatic Hydrolysis Validation : Testing β-glucuronidase activity across pH and temperature ranges to ensure complete deconjugation.
- Normalization to Creatinine : To account for urinary dilution variability in longitudinal studies .
Q. How does Estriol 3-(β-D-glucuronide) sodium salt interact with hepatic transport proteins, and what are the implications for metabolic studies?
The compound binds to basolateral (Kd = 85 μM) and canalicular (Kd = 164 μM) liver membranes, competing with substrates like 4-methylumbelliferyl-β-D-glucuronide. Researchers can use kinetic assays to study its role in enterohepatic recirculation or its inhibition of Klotho-human IgG1 Fc protein (KLFc), which hydrolyzes glucuronides .
Q. What methodological considerations are critical for studying the environmental stability of Estriol 3-(β-D-glucuronide) sodium salt in wastewater or compost systems?
Degradation studies should simulate real-world conditions (e.g., pH, microbial activity, temperature). LC-MS/MS protocols can track degradation products like free estriol or sulfated derivatives. Stability is influenced by glucuronide’s susceptibility to microbial β-glucuronidase, requiring controlled anaerobic/aerobic conditions during composting experiments .
Q. How do conjugation pathways (e.g., glucuronidation vs. sulfation) affect the biological activity of estrogen metabolites, and how can this be experimentally assessed?
Conjugation reduces estrogen receptor binding affinity. Comparative studies involve:
- Receptor Binding Assays : Using recombinant ERα/ERβ to measure IC50 values for conjugated vs. free estrogens.
- Metabolite Profiling : Quantifying ratios of glucuronides/sulfates in clinical samples to correlate with hormonal activity. Evidence shows glucuronides dominate in plasma, while sulfates persist longer in tissues .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the stability of Estriol 3-(β-D-glucuronide) sodium salt under varying storage conditions?
Discrepancies may arise from differences in matrix composition (e.g., urine vs. synthetic buffers) or freeze-thaw cycles. Stability should be validated per matrix:
Q. What factors contribute to variability in urinary estrogen reference ranges, and how can normalization improve reproducibility?
Variability stems from demographic factors (e.g., menopausal status) and methodological differences (e.g., hydrolysis efficiency). Normalization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
